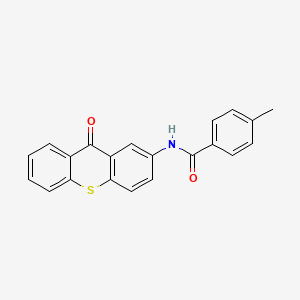

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides, such as MOB, can be achieved through direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The reaction is performed under ultrasonic irradiation, which is a powerful and eco-friendly technology .Chemical Reactions Analysis

Benzamides, including MOB, are synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

MOB is an organic compound with the molecular formula C21H15NO2S. It has a molecular weight of 345.42. Further physical and chemical properties are not specified in the search results.科学的研究の応用

Photopolymerization Initiator

The compound has been studied as a photoinitiator, capable of initiating free radical polymerization, cationic polymerization, and mixed polymerization photopolymerization under LED exposure . This makes it useful in the field of materials science, particularly in the development of new materials.

Deep-Layer Photopolymerization

When combined with iodonium salt (Iod), the compound can initiate deep-layer photopolymerization to obtain photo-cured IPN materials . This application is particularly relevant in the production of materials with specific properties, such as high strength or resistance to certain conditions.

Antioxidant Activity

Some benzamide compounds, which include this compound, have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests potential applications in health and wellness products, as antioxidants are known to combat oxidative stress in the body.

Antibacterial Activity

Benzamide compounds have demonstrated varying degrees of antibacterial activity against different bacteria . This suggests potential applications in the development of new antibacterial agents or treatments.

Synthesis of Novel Benzamide Compounds

The compound can be used in the synthesis of novel benzamide compounds . These new compounds can then be analyzed for various properties and potential applications, expanding the range of known benzamides and their uses.

Industrial Applications

Amide compounds, including this one, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety and Hazards

作用機序

Target of Action

It is known to be used as a photoinitiator in the polymerization of acrylates , suggesting that its targets could be the reactive sites on these molecules.

Mode of Action

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide acts as a photoinitiator, initiating the polymerization of acrylates under light exposure . It absorbs light in the UV-vis region (around 400 nm), leading to the formation of free radicals . These radicals can then react with the double bonds in acrylates, triggering a chain reaction that results in polymerization .

Biochemical Pathways

The compound is involved in the photopolymerization pathway of acrylates . The initiation step involves the absorption of light by 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide and the subsequent formation of free radicals. These radicals then propagate the reaction by reacting with acrylates, leading to the formation of a polymer .

Result of Action

The primary result of the action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is the polymerization of acrylates . This leads to the formation of a solid polymer matrix, which can have various applications, such as in the creation of coatings or adhesives .

Action Environment

The action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is influenced by environmental factors such as light and temperature . Light is necessary for the compound to act as a photoinitiator, and the reaction rate can be influenced by the intensity and wavelength of the light source . Additionally, the compound should be stored away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPOQMKZSKPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)